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Compound of Interest

Compound Name: 4-Fluorobutanal

Cat. No.: B3031540 Get Quote

CAS Number: 462-74-8 IUPAC Name: 4-fluorobutanal

This technical guide provides an in-depth overview of 4-Fluorobutanal, a valuable fluorinated

building block in organic synthesis, particularly relevant for applications in pharmaceutical and

materials science research. The document details its physicochemical properties,

spectroscopic characteristics, and key synthetic methodologies.

Physicochemical and Spectroscopic Data
The unique properties of 4-Fluorobutanal, imparted by the presence of a fluorine atom, make

it a versatile reagent in synthetic chemistry. A summary of its key physical and computed

properties is provided below.
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Property Value Reference

Molecular Formula C4H7FO [1]

Molecular Weight 90.10 g/mol [1]

Density 0.925 g/cm³ [1]

Boiling Point 98.2 °C at 760 mmHg [1]

Flash Point 26.1 °C [1]

Refractive Index 1.349 [1]

XLogP3-AA 0.4 [1]

Topological Polar Surface Area 17.1 Å² [1]

Complexity 36.5 [1]

Spectroscopic Characterization
Detailed spectroscopic data for 4-Fluorobutanal is crucial for its identification and

characterization in experimental settings. Below are the expected spectroscopic features based

on its structure and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of 4-Fluorobutanal is expected to show four distinct

signals. The aldehydic proton will appear as a triplet at approximately 9.8 ppm due to coupling

with the adjacent methylene group. The methylene group alpha to the aldehyde (C2) will be a

triplet of triplets around 2.6 ppm. The methylene group beta to the aldehyde (C3) will appear as

a multiplet around 2.0 ppm. The methylene group attached to the fluorine atom (C4) will be a

triplet of doublets at approximately 4.5 ppm, showing coupling to both the adjacent methylene

protons and the fluorine atom.

¹³C NMR: The carbon NMR spectrum will display four signals corresponding to the four carbon

atoms. The aldehydic carbon will be the most downfield, around 202 ppm. The carbon bearing

the fluorine atom will be in the range of 80-85 ppm and will exhibit a large one-bond C-F

coupling constant. The other two methylene carbons will appear in the aliphatic region.
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Infrared (IR) Spectroscopy
The IR spectrum of 4-Fluorobutanal will be characterized by a strong absorption band for the

C=O stretch of the aldehyde group, typically appearing around 1730 cm⁻¹. Another key feature

will be the C-F stretching vibration, which is expected in the region of 1100-1000 cm⁻¹. The C-

H stretching of the aldehyde group will be visible as two weak bands around 2820 and 2720

cm⁻¹.

Mass Spectrometry (MS)
In electron ionization mass spectrometry, the molecular ion peak (M+) for 4-Fluorobutanal
would be observed at m/z 90. Common fragmentation patterns for aldehydes include the loss

of a hydrogen atom (M-1) and the loss of the CHO group (M-29).[1] The presence of fluorine

will also influence the fragmentation, potentially leading to fragments containing the C-F bond.

Synthesis and Experimental Protocols
4-Fluorobutanal can be synthesized through various methods. Two common approaches are

the oxidation of the corresponding alcohol and the hydroformylation of a fluorinated alkene.

Synthesis via Oxidation of 4-Fluorobutanol
A widely used method for the synthesis of aldehydes is the oxidation of primary alcohols. 4-

Fluorobutanol can be oxidized to 4-Fluorobutanal using a variety of oxidizing agents, with

Pyridinium chlorochromate (PCC) being a common choice for its mild and selective nature.

General Experimental Protocol:

Reaction Setup: A solution of 4-fluorobutanol in a suitable anhydrous solvent, such as

dichloromethane (CH₂Cl₂), is prepared in a round-bottom flask under an inert atmosphere

(e.g., nitrogen or argon).

Addition of Oxidant: Pyridinium chlorochromate (PCC) is added portion-wise to the stirred

solution at room temperature. The amount of PCC is typically 1.5 to 2 equivalents relative to

the alcohol.

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC)

or gas chromatography (GC) until the starting material is consumed.
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Work-up: Upon completion, the reaction mixture is diluted with a solvent like diethyl ether

and filtered through a pad of silica gel or Celite to remove the chromium byproducts.

Purification: The filtrate is concentrated under reduced pressure, and the crude product is

purified by distillation or column chromatography to yield pure 4-Fluorobutanal.

Synthesis of 4-Fluorobutanal

4-Fluorobutanol in CH2Cl2 Add PCC Stir at Room Temperature Monitor by TLC/GC Filter through Silica/Celite Distillation/Chromatography 4-Fluorobutanal

Impact of Fluorination in Drug Design

Introduction of Fluorine
(e.g., using 4-Fluorobutanal)

Altered Physicochemical Properties

Increased Metabolic Stability Enhanced Binding Affinity Improved Membrane Permeability

Improved Drug Candidate Profile
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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